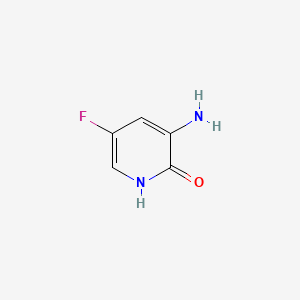

3-Amino-5-fluoropyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-fluoropyridin-2-ol is a chemical compound with the molecular formula C5H5FN2O . It has a molecular weight of 128.11 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, can be achieved through various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Synthesis and Mechanistic Insights

- A study detailed the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, exploring amine and hydroxy substitutions. The process yielded high purity and explored the mechanism involving keto-enol tautomerism of pyridine-2-ol in alkaline solutions, indicating a route for synthesizing related compounds (Mi Zhi-yuan, 2010).

Radiofluorination and Amination

- Research on the radiosynthesis of 2-amino-5-[18F]fluoropyridines presented a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, highlighting the compound's potential in radiolabeling and imaging applications (M. Pauton et al., 2019).

Nucleoside Phosphoramidite Synthesis

- Another study focused on the synthesis of 2‐amino‐4‐fluoropyridine‐C‐nucleoside phosphoramidite for incorporation into oligonucleotides. This work is crucial for DNA-protein crosslink technology and demonstrates the versatility of fluoropyridines in nucleic acid chemistry (Kousuke Sato & A. Matsuda, 2019).

Coordination Chemistry and Magnetic Properties

- Copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine were synthesized and analyzed for their magnetic properties. This research not only expands the understanding of coordination chemistry involving fluoropyridines but also explores their potential applications in materials science (Benjamin L. Solomon et al., 2014).

Catalyst-Free Amination

- A study on the catalyst-free amination of 2-fluoropyridine with adamantane amines investigated the reactivity and provided insights into synthetic strategies for modifying fluoropyridines without the need for metal catalysts (A. Abel et al., 2015).

Biological Imaging and Logic Gate Applications

- The design and characterization of fluorescent sensors for the detection of aluminum ions demonstrated the utility of fluoropyridines in developing fluorescent probes for biological imaging and logic gate applications, showcasing their potential in bioanalytical chemistry (N. Yadav & Ashutosh Kumar Singh, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Fluoropyridines, such as 3-Amino-5-fluoropyridin-2-ol, present a special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Mechanism of Action

Mode of Action

Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Properties

IUPAC Name |

3-amino-5-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMZQYAQKSDACX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682473 |

Source

|

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-85-6 |

Source

|

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)

![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)